molecular formula C18H18FNO3 B2725144 {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE CAS No. 1794883-67-2

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE

Cat. No.: B2725144
CAS No.: 1794883-67-2
M. Wt: 315.344
InChI Key: RFOOHJKCLOOISG-UHFFFAOYSA-N
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Description

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is a synthetic benzoate ester derivative characterized by a fluorinated aromatic ring and a carbamoyl-substituted ethylphenyl group. The compound’s structure combines a 2-fluorobenzoate backbone with a carbamoyl-methyl functional group linked to a 4-ethylphenyl moiety.

Key structural features include:

  • 2-Fluorobenzoate ester: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • 4-Ethylphenyl substituent: Contributes steric bulk and hydrophobic interactions, which may influence receptor binding or solubility.

Properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-2-13-7-9-14(10-8-13)11-20-17(21)12-23-18(22)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOOHJKCLOOISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE typically involves the esterification of 2-fluorobenzoic acid with 2-((4-ethylbenzyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity esters .

Chemical Reactions Analysis

Types of Reactions

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct data on {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE. However, comparisons can be inferred from structurally related compounds in the evidence:

a. METHYL 4-CHLORO-2-FLUOROBENZOATE ()

  • Structure : Features a 2-fluorobenzoate ester with a chlorine substituent at the 4-position.
  • Molecular Formula : C₈H₆ClFO₂ (Molar Mass: 188.58 g/mol).
  • The absence of the carbamoyl-methyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. Molar mass of the target compound would be significantly higher due to the carbamoyl and ethylphenyl substituents.

b. Other Benzoate Derivatives ()

Several analogs in share partial structural motifs:

  • ETHYL 3-AMINO-4,4-DICYANOBUT-3-ENOATE: A cyano-substituted ester with an amino group, highlighting how nitrogen-containing substituents can alter electronic properties.

Biological Activity

{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2-fluorobenzoate is a compound with a complex structure that has garnered interest in various fields, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H18FNO2
  • Molecular Weight : 275.32 g/mol

The structure consists of an ethylphenyl group attached to a methyl carbamate moiety, which is further linked to a 2-fluorobenzoate group. This unique combination may influence its biological activity.

Antiviral Activity

Research indicates that derivatives of carbamates, including those similar to this compound, exhibit antiviral properties. Specifically, compounds with similar structures have shown inhibitory effects on HIV integrase, suggesting potential applications in the treatment of viral infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of fluoro-substituted benzoates. The introduction of a fluorine atom can enhance the lipophilicity and bioavailability of compounds, facilitating their interaction with biological targets. For instance, compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The carbamate moiety may inhibit specific enzymes involved in viral replication or cancer cell survival.
  • Modulation of Signaling Pathways : The compound might interfere with key signaling pathways, such as those involving growth factors or apoptotic signals.

Case Studies

  • Study on Antiviral Efficacy :
    A study investigating the antiviral activity of carbamate derivatives found that certain compounds significantly reduced viral loads in infected cell cultures. The mechanism was attributed to the inhibition of viral integrase activity, which is crucial for viral replication .
  • Cytotoxicity Assay :
    In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds related to this compound induced dose-dependent cytotoxicity. Flow cytometry analysis indicated that these compounds increased the percentage of cells undergoing apoptosis compared to controls .

Data Tables

Biological Activity Effect Observed Reference
AntiviralInhibition of HIV integrase
CytotoxicityInduction of apoptosis in cancer cells

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